4-(2-Oxiranylmethoxy)benzeneacetonitrile CAS 35198-42-6 properties
4-(2-Oxiranylmethoxy)benzeneacetonitrile CAS 35198-42-6 properties
The following is an in-depth technical guide for 4-(2-Oxiranylmethoxy)benzeneacetonitrile (CAS 35198-42-6), structured for researchers and drug development professionals.
CAS 35198-42-6 | Critical Intermediate & Impurity Standard in Beta-Blocker Synthesis
Executive Summary
4-(2-Oxiranylmethoxy)benzeneacetonitrile (CAS 35198-42-6) is a bifunctional aromatic compound featuring a reactive epoxide (oxirane) and a nitrile (cyano) moiety. It serves two primary roles in pharmaceutical development:
-
Alternative Synthetic Intermediate: It functions as a precursor in the "Nitrile Route" for the synthesis of Atenolol , a selective
receptor antagonist. This pathway offers a strategic alternative to the conventional acetamide route by delaying the formation of the hydrolysis-sensitive amide group. -
Impurity Reference Standard: It is a critical process impurity marker (often designated as an analogue to Impurity B or related congeners) in the manufacturing of Atenolol, arising from the contamination of the starting material 4-hydroxyphenylacetamide with 4-hydroxyphenylacetonitrile.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic protocols, structural characterization, and downstream applications.
Chemical Profile & Physicochemical Properties
Identity & Constants
| Property | Data |
| CAS Number | 35198-42-6 |
| IUPAC Name | 2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile |
| Synonyms | 4-Glycidyloxyphenylacetonitrile; p-(2,3-Epoxypropoxy)phenylacetonitrile |
| Molecular Formula | |
| Molecular Weight | 189.21 g/mol |
| Appearance | White to off-white solid (low melting) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water |
| Reactivity | High (Epoxide ring opening; Nitrile hydrolysis) |
Structural Analysis
The molecule consists of a lipophilic benzene core substituted at the para positions.
-
Position 1 (Acetonitrile): The
group is relatively stable under neutral conditions but susceptible to hydrolysis (acidic/basic) to form the corresponding amide (Atenolol precursor) or carboxylic acid. -
Position 4 (Glycidyl Ether): The strained 3-membered epoxide ring is the primary site of reactivity, acting as a "hard" electrophile prone to
attack by nucleophiles (e.g., isopropylamine).
Synthetic Pathways & Manufacturing
The synthesis of CAS 35198-42-6 is typically achieved via the O-alkylation of 4-hydroxyphenylacetonitrile with epichlorohydrin. This process requires strict control of stoichiometry to prevent polymerization.
Experimental Protocol: Glycidylation of 4-Hydroxyphenylacetonitrile
Reagents:
-
4-Hydroxyphenylacetonitrile (1.0 eq)
-
Epichlorohydrin (5.0 - 10.0 eq) – Excess acts as solvent and prevents dimerization.
-
Potassium Carbonate (
) or Sodium Hydroxide (NaOH) (2.0 eq) -
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) – Phase transfer catalyst.
-
Solvent: Acetonitrile or neat (in epichlorohydrin).
Step-by-Step Workflow:
-
Activation: Charge a reaction vessel with 4-hydroxyphenylacetonitrile,
, and TBAB in Acetonitrile. Stir at for 30 minutes to generate the phenoxide anion. -
Alkylation: Add Epichlorohydrin dropwise over 1 hour. Maintain temperature at
.-
Note: Slow addition prevents the exothermic runaway of the epoxide polymerization.
-
-
Reflux: Heat the mixture to reflux (
) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[1][2] -
Work-up: Cool to room temperature. Filter off inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to remove excess epichlorohydrin. The residue is dissolved in Ethyl Acetate and washed with water/brine.
-
Isolation: Recrystallize from Isopropanol/Hexane or purify via silica gel column chromatography to yield the white solid product.
Application: The Atenolol Synthesis Routes
CAS 35198-42-6 is central to the "Nitrile Route," which differs from the standard industrial "Amide Route."
Comparative Pathways Diagram
Figure 1: Comparative synthetic pathways for Atenolol. The upper path utilizes CAS 35198-42-6, requiring a final hydrolysis step.
Mechanism of Epoxide Ring Opening
The reaction with isopropylamine is regioselective, favoring attack at the less hindered terminal carbon of the epoxide.
Figure 2: Mechanism of the epoxide ring-opening reaction with isopropylamine.
Analytical Characterization
Validation of CAS 35198-42-6 requires confirming the integrity of both the epoxide ring and the nitrile group.
Spectroscopic Data (Predicted/Typical)
| Technique | Signal | Assignment |
| FT-IR | ||
| Epoxide Ring Deformation (Asymmetric) | ||
| 1H NMR (400 MHz, | Aromatic Protons (Ortho to | |
| Aromatic Protons (Ortho to Ether) | ||
| Glycidyl | ||
| Glycidyl | ||
| Benzylic | ||
| Epoxide | ||
| Epoxide terminal |
Quality Control: HPLC Method
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB, 150 x 4.6 mm, 5
). -
Mobile Phase: Gradient Acetonitrile : Water (0.1%
). -
Detection: UV @ 225 nm (Nitrile and Benzene absorption).
-
Retention Time: CAS 35198-42-6 will elute later than the amide analog (Atenolol Epoxide) due to the higher lipophilicity of the nitrile group compared to the amide.
Handling, Stability & Safety
Stability Profile
-
Moisture Sensitivity: Moderate. The nitrile is stable, but the epoxide can hydrolyze to the diol (glycol) in the presence of strong acids or bases and moisture.
-
Polymerization: Risk of self-polymerization if stored in hot environments or in contact with Lewis acids.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
Safety (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction (Sensitizer).
-
H319: Causes serious eye irritation.
-
H341: Suspected of causing genetic defects (Typical for glycidyl ethers).
-
-
Precautionary Measures: Use double nitrile gloves and work within a fume hood. Destroy excess epoxide waste with aqueous NaOH/glycine solution before disposal.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 26548: 4-Hydroxyphenylacetonitrile (Precursor). Available at: [Link]
-
ResearchGate. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution. (Discusses the epoxide intermediate pathway). Available at: [Link]
-
Google Patents. CN103739512A: Method for preparing (S)-atenolol.[2][3] (Details the reaction of phenols with epichlorohydrin). Available at:
-
Organic Syntheses. Preparation of Phenylacetonitriles and derivatives. (General protocols for nitrile handling). Available at: [Link]
